molecular formula C21H26OS B14593263 S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate CAS No. 61518-76-1

S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate

Cat. No.: B14593263
CAS No.: 61518-76-1
M. Wt: 326.5 g/mol
InChI Key: BLTUGFPYRBYXEM-UHFFFAOYSA-N
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Description

S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate is an organic compound that belongs to the class of aromatic thioesters. This compound is characterized by the presence of a benzene ring substituted with a pentyl group and a propyl group, along with a carbothioate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-propylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Pentylphenyl) 4-propylbenzene-1-carbothioate is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61518-76-1

Molecular Formula

C21H26OS

Molecular Weight

326.5 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-propylbenzenecarbothioate

InChI

InChI=1S/C21H26OS/c1-3-5-6-8-18-11-15-20(16-12-18)23-21(22)19-13-9-17(7-4-2)10-14-19/h9-16H,3-8H2,1-2H3

InChI Key

BLTUGFPYRBYXEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)CCC

Origin of Product

United States

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